Pyromellitic acid
Overview
Description
Pyromellitic acid is a tetracarboxylic acid that is benzene substituted by four carboxy groups at positions 1, 2, 4 and 5 respectively. It is a member of benzoic acids and a tetracarboxylic acid.
Mechanism of Action
Target of Action
Pyromellitic acid, a type of tetracarboxylic acid, primarily targets the Fumarate hydratase class II in Escherichia coli (strain K12) . Fumarate hydratase is an enzyme that catalyzes the reversible hydration/dehydration of fumarate to malate. It plays a key role in the tricarboxylic acid (TCA) cycle, which is central to energy production.
Mode of Action
It’s known that the compound can coordinate with various ions, such as zn2+ . This coordination could potentially influence the activity of the target enzyme, leading to changes in the biochemical reactions it catalyzes.
Result of Action
It has been used in studies as a selective precipitating titrant for lead (ii), indicating that it may have a role in binding and precipitating certain metal ions .
Action Environment
The action of this compound can be influenced by the ionic environment. For instance, it has been shown to coordinate with Zn2+ under various ionic conditions . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as pH and the presence of other ions.
Biochemical Analysis
Biochemical Properties
Pyromellitic acid is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is used in various applications, including as an eluent in anion chromatography and forming complexes with magnesium and calcium ions . It is also used as a curing agent, an intermediate for powder coating, and a cross-linking agent for alkyd resin .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that the compound can interact with certain enzymes. For instance, it has been reported to interact with Fumarate hydratase class II in Escherichia coli .
Molecular Mechanism
It has been suggested that the electrogeneration of hydroxyl radicals leads to the oxidative degradation of the benzene polycarboxylic acids until their total mineralization .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in the synthesis of polyimide and pyromellitic octyl . The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.
Metabolic Pathways
This compound is not involved in any known metabolic pathways .
Properties
IUPAC Name |
benzene-1,2,4,5-tetracarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIDZMCFTVVTJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148-04-9 (tetra-hydrochloride salt) | |
Record name | Pyromellitic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044466 | |
Record name | Pyromellitic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | Pyromellitic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19191 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
89-05-4 | |
Record name | Pyromellitic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyromellitic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyromellitic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02749 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PYROMELLITIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4,5-Benzenetetracarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyromellitic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,2,4,5-tetracarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYROMELLITIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9UXG2U6ZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pyromellitic acid?
A1: this compound, also known as 1,2,4,5-benzenetetracarboxylic acid, has the molecular formula C10H6O8 and a molecular weight of 254.15 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers utilize various techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], Nuclear Magnetic Resonance (NMR) [], and X-ray diffraction (XRD) [, , , ] for characterizing this compound and its complexes. FTIR helps identify functional groups, NMR provides insights into the proton environments, and XRD reveals crystal structures.
Q3: How does the structure of this compound contribute to its use in high-temperature polymers?
A3: this compound serves as a precursor to pyromellitic dianhydride (PMDA), a key component in synthesizing high-temperature resistant polymers like polyimides [, , , , ]. The rigid aromatic ring and the four carboxylic acid groups in PMDA enable the formation of strong imide bonds with diamines, contributing to the exceptional thermal stability of these polymers.
Q4: Can this compound be used in aqueous systems?
A4: While this compound exhibits limited solubility in water, researchers have explored its use in aqueous environments. For instance, one study investigated the adsorption of trimellitic and pyromellitic acids from aqueous solutions onto polyaniline []. This research highlights the potential application of this compound in water treatment processes.
Q5: Does this compound exhibit any catalytic activity?
A5: Although not a traditional catalyst, researchers have explored the catalytic potential of this compound complexes. In one study, a copper(II)-aminoalcohol-pyromellitic acid complex demonstrated catalytic efficiency in cycloalkane functionalization reactions, including oxidation and hydrocarboxylation []. This finding suggests potential applications for this compound-based complexes in organic synthesis.
Q6: Have computational methods been employed to study this compound and its derivatives?
A6: Yes, computational studies have provided valuable insights into the properties of this compound and its derivatives. For example, researchers employed AM1 and MINDO semi-empirical methods to calculate chemical quantum parameters, enhancing the understanding of adsorption mechanisms onto polyaniline [].
Q7: How do different factors impact the stability of this compound and its derivatives?
A7: Research suggests that factors like temperature, pH, and the presence of catalysts can influence the stability of this compound and its derivatives. For example, heating crude this compound in the absence of acetic anhydride converts a portion to pyromellitic dianhydride, impacting the product's purity and stability []. Understanding these factors is crucial for developing stable formulations and optimizing synthesis processes.
Q8: What analytical methods are available for the quantification of this compound?
A8: Several methods have been developed for analyzing this compound, showcasing its significance in various fields. Researchers have employed techniques like high-performance liquid chromatography (HPLC) [, ] and gas chromatography [] for quantifying this compound in different matrices, including crude PMDA and wastewater. These methods offer valuable tools for monitoring and controlling this compound levels in industrial processes and environmental samples.
Q9: What is the environmental fate of this compound?
A9: While the provided research does not delve into the environmental degradation of this compound, one study focuses on recovering it from wastewater []. This indicates a potential pathway for managing this compound waste and minimizing its environmental impact. Further research on its biodegradability and potential ecotoxicological effects is crucial to ensure its responsible use and disposal.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.